
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine, also known as CBFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in the development of new drugs. CBFP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study. In
科学研究应用
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has been studied for its potential use in the development of new drugs. It has been shown to have activity against a range of targets, including dopamine receptors, serotonin receptors, and adrenergic receptors. 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has also been investigated for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
作用机制
The mechanism of action of 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to bind to several different types of receptors, including dopamine receptors, serotonin receptors, and adrenergic receptors. This binding activity may lead to changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can affect mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been reported to increase dopamine and serotonin levels in the brain, which can lead to improvements in mood and cognition. 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has also been shown to have anxiolytic and antipsychotic effects, making it a promising candidate for the treatment of anxiety and schizophrenia. Additionally, 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
实验室实验的优点和局限性
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have activity against a range of targets. 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine is also relatively stable and can be stored for extended periods of time. However, 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has some limitations for use in lab experiments. It is not highly selective for specific targets, which can make it difficult to study the effects of 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine on individual receptors. Additionally, 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for research on 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine. One area of interest is the development of more selective 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine analogs that can target specific receptors. Additionally, further studies are needed to investigate the in vivo effects of 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine and its potential therapeutic applications. 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine may also have applications in the treatment of various diseases, including neurodegenerative diseases and cancer, and further research is needed to explore these possibilities. Finally, the development of new synthesis methods for 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine and its analogs may lead to more efficient and cost-effective production of these compounds.
Conclusion:
In conclusion, 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine is a promising compound that has gained significant attention in the scientific research community. Its potential use in the development of new drugs and treatment of various diseases makes it a promising candidate for further study. The synthesis method of 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine is relatively straightforward, and it has been shown to have a range of biochemical and physiological effects. While 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has some limitations for use in lab experiments, there are several future directions for research that may lead to new discoveries and applications for this compound.
合成方法
The synthesis of 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine involves the reaction of 4-chlorobenzylamine and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to yield 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine. The synthesis of 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has been reported in several scientific publications, and the procedure is relatively straightforward.
属性
产品名称 |
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine |
|---|---|
分子式 |
C18H18ClFN2O |
分子量 |
332.8 g/mol |
IUPAC 名称 |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H18ClFN2O/c19-16-6-4-14(5-7-16)13-21-8-10-22(11-9-21)18(23)15-2-1-3-17(20)12-15/h1-7,12H,8-11,13H2 |
InChI 键 |
NIKOYIAJYUUUKZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
规范 SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)



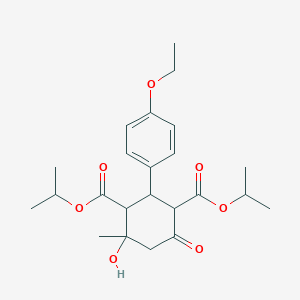
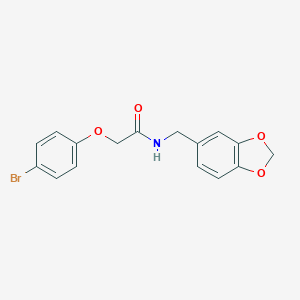
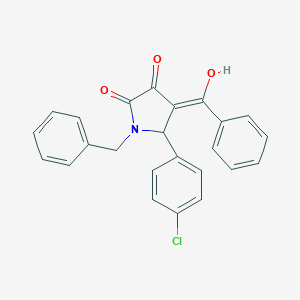
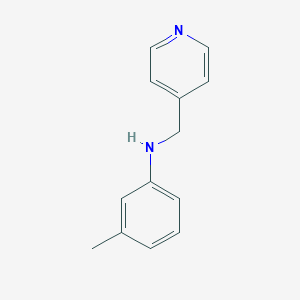

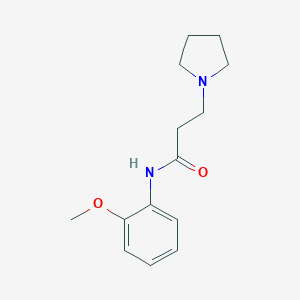
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)
